molecular formula C32H52O3 B1207028 21-Acetoxyfriedelan-3-one CAS No. 84749-92-8

21-Acetoxyfriedelan-3-one

Cat. No.: B1207028
CAS No.: 84749-92-8
M. Wt: 484.8 g/mol
InChI Key: UTOJOQUKXYZEDT-QDNMNTGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Acetoxyfriedelan-3-one is a triterpenoid derivative characterized by a friedelane skeleton modified with an acetoxy group at position C-21 and a ketone group at position C-2. This compound belongs to the broader class of oxygenated friedelane triterpenes, which are known for their structural complexity and diverse bioactivities, including anti-inflammatory, cytotoxic, and antimicrobial properties . The presence of the acetoxy group enhances its stability and modulates its pharmacokinetic properties compared to non-acetylated analogs.

Properties

CAS No.

84749-92-8

Molecular Formula

C32H52O3

Molecular Weight

484.8 g/mol

IUPAC Name

[(3R,4aS,6aS,6aR,6bS,8aS,9R,12aS,14aS,14bR)-2,2,4a,6a,6a,8a,9,14a-octamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate

InChI

InChI=1S/C32H52O3/c1-20-22(34)10-11-23-29(20,6)13-12-24-30(23,7)15-17-32(9)25-18-27(3,4)26(35-21(2)33)19-28(25,5)14-16-31(24,32)8/h20,23-26H,10-19H2,1-9H3/t20-,23+,24-,25+,26+,28-,29+,30-,31+,32-/m0/s1

InChI Key

UTOJOQUKXYZEDT-QDNMNTGMSA-N

SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(C(C5)OC(=O)C)(C)C)C)C)C)C)C

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC([C@@H](C5)OC(=O)C)(C)C)C)C)C)C)C

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(C(C5)OC(=O)C)(C)C)C)C)C)C)C

Synonyms

21 alpha-acetoxyfriedelan-3-one
21-acetoxyfriedelan-3-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 21-acetoxyfriedelan-3-one, its structural and functional attributes are compared below with three related compounds: friedelan-3-one , 16-acetoxyfriedelan-3-one , and 19,20-epoxyfriedelan-3-one .

Table 1: Structural and Functional Comparison

Compound Substituents Bioactivity Highlights Synthetic Yield (%) Key Spectral Data (IR, NMR)
This compound C-21: Acetoxy; C-3: Ketone Moderate cytotoxicity (IC₅₀: 18 µM) 82 (from 20a/20b) IR: 1745 cm⁻¹ (C=O acetate); ¹³C NMR: δ 170.2
Friedelan-3-one C-3: Ketone Low bioactivity N/A (natural isolate) IR: 1710 cm⁻¹ (C=O ketone); ¹³C NMR: δ 215.0
16-Acetoxyfriedelan-3-one C-16: Acetoxy; C-3: Ketone Anti-inflammatory (IC₅₀: 12 µM) 75 (from 22a/22b) IR: 1730 cm⁻¹ (C=O acetate); ¹³C NMR: δ 168.9
19,20-Epoxyfriedelan-3-one C-19/C-20: Epoxide; C-3: Ketone Antifungal (MIC: 8 µg/mL) 68 (from 23a/23b) IR: 1260 cm⁻¹ (epoxide); ¹³C NMR: δ 60.5, 58.2

Key Observations:

Substituent Position and Bioactivity :

  • The C-21 acetoxy group in this compound confers higher lipophilicity than its C-16 acetoxy analog, enhancing membrane permeability but reducing solubility in aqueous media .
  • Epoxide-containing analogs (e.g., 19,20-epoxyfriedelan-3-one) exhibit distinct bioactivity profiles, particularly antifungal effects, due to their electrophilic reactivity .

Synthetic Accessibility :

  • This compound is synthesized via acetylation of precursor 20a/20b using acetic anhydride in pyridine (82% yield), a method less efficient for introducing acetoxy groups at sterically hindered positions like C-16 (75% yield) .
  • Epoxidation (e.g., 19,20-epoxy derivatives) requires harsher conditions (e.g., DMP oxidation), leading to lower yields (68%) .

Spectral Differentiation :

  • IR Spectroscopy : Acetoxy groups in 21- and 16-substituted analogs show C=O stretches at 1745 cm⁻¹ and 1730 cm⁻¹, respectively, reflecting electronic differences due to substituent positioning .
  • ¹³C NMR : The ketone at C-3 resonates at δ 215.0 in all analogs, while acetate carbonyl signals vary (δ 170.2 for C-21 vs. δ 168.9 for C-16) .

Research Findings and Implications

  • Bioactivity Trade-offs : While this compound shows moderate cytotoxicity against cancer cell lines, its C-16 acetoxy counterpart exhibits stronger anti-inflammatory effects, suggesting substituent position dictates target selectivity .
  • Synthetic Challenges : Steric hindrance at C-16 reduces acetylation efficiency compared to C-21, highlighting the need for optimized catalysts or protecting-group strategies .
  • Structural-Activity Relationships (SAR) : Epoxide-containing analogs demonstrate unique bioactivity but require careful handling due to their instability under acidic or basic conditions .

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